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Compound of Interest

Compound Name: Parishin

Cat. No.: B15597082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Parishin and its analogues, a class of polyphenolic glucosides, have garnered significant

attention for their diverse pharmacological activities, including neuroprotective, antioxidant, and

anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of key Parishin analogues, supported by available experimental data. We

delve into their biological activities, the signaling pathways they modulate, and the

experimental methodologies used to evaluate their effects.

Comparative Biological Activity of Parishin
Analogues
While a comprehensive quantitative structure-activity relationship (SAR) study across a wide

range of Parishin analogues is not yet available in the public domain, existing research

provides valuable insights into the comparative bioactivity of key compounds. The following

table summarizes the known biological activities of Gastrodin, Parishin (Parishin A), Parishin
C, and Macluraparishin C.
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Compound Structure
Biological
Activity

Quantitative
Data
(Dosage/Conc
entration)

Key Structural
Features

Gastrodin

4-(β-D-

glucopyranosylox

y)benzyl alcohol

Modest

improvement of

cognitive deficits.

[1][2]

No significant

effect at 150

mg/kg in Morris

water maze.[1][2]

Modest reversal

of LTP

suppression at

100 mg/kg.[1][2]

Single 4-(β-D-

glucopyranosylox

y)benzyl alcohol

unit.

Parishin

(Parishin A)

Tris[4-(β-D-

glucopyranosylox

y)benzyl] citrate

Improved spatial

learning and

memory.[1]

Protects against

sepsis-induced

intestinal injury.

[3]

Effective at 150

mg/kg in Morris

water maze.[1]

Reverses LTP

suppression at

10, 30, and 100

mg/kg.[1]

Triester of citric

acid with three

gastrodin units.

Parishin C

1,3-bis(4-(β-D-

glucopyranosylox

y)benzyl) citrate

Potent

improvement of

spatial learning

and memory.[1]

[2]

Effective at 15

and 50 mg/kg in

Morris water

maze.[1][2]

Reverses LTP

suppression at 5,

10, and 20

mg/kg.[1][2]

Diester of citric

acid with two

gastrodin units.

Macluraparishin

C

1,3-bis(4-(β-D-

glucopyranosylox

y)benzyl)-3-

hydroxy-3-

methylpentane-

1,5-dioate

Potent

neuroprotection

against oxidative

stress.[4][5]

Not specified in

terms of IC50,

but

demonstrated

significant

neuroprotective

effects in vitro

and in vivo.[4][5]

Diester of a

modified citric

acid (3-hydroxy-

3-

methylpentanedi

oic acid) with two

gastrodin units.
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Key Observations on Structure-Activity Relationship:

From the available data, a preliminary SAR can be deduced:

Esterification of Gastrodin: The esterification of the primary alcohol of gastrodin with citric

acid or its derivatives is crucial for enhanced neuroprotective activity. Parishin and Parishin
C, which are esters of gastrodin, show significantly higher potency in improving learning and

memory compared to gastrodin alone.[1][2]

Number of Gastrodin Units: Parishin C, a diester, is more potent than Parishin (a triester) in

scopolamine-induced memory impairment models, suggesting that two gastrodin moieties

might be optimal for this specific activity.[1][2] This indicates that the overall size and

conformation of the molecule play a critical role in its interaction with biological targets.

Modification of the Citric Acid Backbone: The structure of Macluraparishin C, with its 3-

hydroxy-3-methylpentanedioate core, suggests that modifications to the central acid moiety

can lead to potent analogues with specific activities like neuroprotection against oxidative

stress.[6]

Signaling Pathways Modulated by Parishin
Analogues
Parishin and its analogues exert their biological effects by modulating specific intracellular

signaling pathways.

Parishin and the ACSL4/p-Smad3/PGC-1α Pathway
In the context of sepsis-induced intestinal injury, Parishin has been shown to modulate the

ACSL4/p-Smad3/PGC-1α pathway.[3] Sepsis leads to the upregulation of Acyl-CoA Synthetase

Long-Chain Family Member 4 (ACSL4) and phosphorylated Smad3 (p-Smad3), which in turn

suppresses Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

This cascade impairs mitochondrial function and promotes ferroptosis. Parishin treatment

downregulates ACSL4 and p-Smad3, thereby restoring PGC-1α levels and protecting intestinal

cells.[3]
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Sepsis
ACSL4 Upregulates

p-Smad3

 Upregulates
Ferroptosis

 Promotes

PGC-1α
 Inhibits Mitochondrial

Dysfunction
 Prevents

Parishin

 Inhibits

 Inhibits

Click to download full resolution via product page

Parishin's protective mechanism in sepsis.

Macluraparishin C and the Antioxidant/MAPK Signaling
Pathway
Macluraparishin C demonstrates neuroprotective effects against oxidative stress by activating

antioxidant pathways and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling

cascade.[4] Oxidative stress can lead to the activation of MAPK pathways (including ERK, JNK,

and p38), which can contribute to neuronal apoptosis. Macluraparishin C upregulates

antioxidant enzymes and downregulates the expression of MAPK cascade proteins, thereby

protecting neurons from oxidative damage.[4]
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Neuroprotective mechanism of Macluraparishin C.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below

are summaries of key experimental protocols used in the evaluation of Parishin analogues.

In Vivo Model of Sepsis-Induced Intestinal Injury (for
Parishin)

Animal Model: A murine model of sepsis is induced by cecal ligation and puncture (CLP).

Treatment: Parishin is administered to the treatment group, typically via intraperitoneal

injection, at a specified dosage.

Assessment of Intestinal Injury:

Histological Analysis: Intestinal tissue samples are collected, fixed in formalin, embedded

in paraffin, and stained with hematoxylin and eosin (H&E) to assess morphological
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changes and tissue damage.

Permeability Assay: Intestinal permeability is assessed by oral administration of

fluorescein isothiocyanate (FITC)-dextran, followed by measurement of its concentration in

the serum.

Western Blot Analysis: Protein expression levels of key molecules in the ACSL4/p-

Smad3/PGC-1α pathway (ACSL4, p-Smad3, PGC-1α) are determined in intestinal tissue

lysates.[3]

Measurement of Ferroptosis Markers: Levels of lipid peroxidation, malondialdehyde (MDA),

and iron (Fe2+) are quantified in intestinal tissues.[3]

In Vivo Model of Transient Global Cerebral Ischemia (for
Macluraparishin C)

Animal Model: Transient global cerebral ischemia is induced in gerbils by bilateral common

carotid artery occlusion (BCCAo) for a specific duration (e.g., 5 minutes).[7]

Treatment: Macluraparishin C is administered intraperitoneally prior to the ischemic insult.[7]

Neurological and Histological Assessment:

Behavioral Tests: Neurological deficits are scored at various time points post-ischemia.

Histopathology: Brains are harvested, sectioned, and stained with Cresyl Violet to assess

neuronal survival in the hippocampal CA1 region.[7]

Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g.,

Iba1) and astrocytosis (e.g., GFAP) to evaluate neuroinflammation.[4]

Western Blot Analysis: Protein levels of MAPK pathway components (ERK, JNK, p38) and

antioxidant enzymes are measured in hippocampal tissue lysates.[4]

In Vitro Oxidative Stress Model (for Macluraparishin C)
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.
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Induction of Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) to induce

oxidative damage.[5]

Treatment: Cells are pre-treated with various concentrations of Macluraparishin C before

H₂O₂ exposure.

Cell Viability Assays:

MTT Assay: To assess cell viability and the protective effect of the compound.

Lactate Dehydrogenase (LDH) Assay: To measure cytotoxicity by quantifying LDH release

into the culture medium.[5]

Western Blot Analysis: Cellular lysates are analyzed for the expression of proteins involved

in the antioxidant and MAPK signaling pathways.[5]

Conclusion
The study of Parishin analogues is a promising area of research for the development of novel

therapeutics, particularly for neurodegenerative diseases and inflammatory conditions. The

available data, though not yet fully comprehensive in terms of a large series of analogues,

clearly indicates that modifications to the core structure of gastrodin and the linking acid moiety

have a profound impact on biological activity. Future research should focus on the synthesis

and systematic evaluation of a broader range of Parishin analogues to establish a more

detailed and quantitative structure-activity relationship. This will be instrumental in guiding the

rational design of next-generation therapeutic agents with enhanced potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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